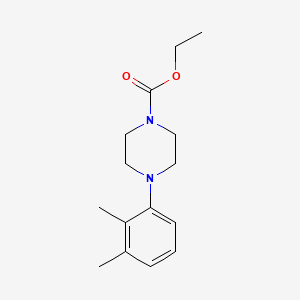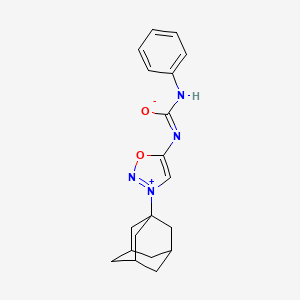
1-(1,3-benzothiazol-2-yl)-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,3-benzothiazol-2-yl)-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various cellular processes.
作用机制
The mechanism of action of 1-(1,3-benzothiazol-2-yl)-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one is not fully understood. However, it has been proposed that this compound may exert its effects by modulating various signaling pathways in cells. It has been shown to inhibit the activity of certain enzymes and receptors, leading to downstream effects on cellular processes.
Biochemical and Physiological Effects:
1-(1,3-benzothiazol-2-yl)-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in these cells. It has also been found to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases. Additionally, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
The advantages of using 1-(1,3-benzothiazol-2-yl)-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one in lab experiments include its high potency and specificity for certain cellular processes. Additionally, this compound is relatively easy to synthesize and has good stability. However, there are also some limitations to using this compound in lab experiments. For example, it may not be suitable for use in certain cell types or in vivo models. Additionally, the mechanism of action of this compound is not fully understood, which may limit its use in some research applications.
未来方向
There are several future directions for research on 1-(1,3-benzothiazol-2-yl)-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one. One direction is to further elucidate the mechanism of action of this compound. This could involve investigating its effects on specific signaling pathways and identifying the downstream targets of this compound. Another direction is to explore the potential therapeutic applications of this compound in various disease models. This could involve testing its efficacy in preclinical models of cancer, inflammation, and neurodegenerative diseases. Finally, future research could focus on developing new derivatives of this compound with improved potency and specificity for certain cellular processes.
合成方法
The synthesis of 1-(1,3-benzothiazol-2-yl)-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one involves the reaction of 2-aminobenzothiazole with 2,3-dimethylindan-1,3-dione in the presence of a suitable catalyst. This method has been optimized to yield high purity and yield of the compound.
科学研究应用
1-(1,3-benzothiazol-2-yl)-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various cellular processes. It has been used in research related to cancer, inflammation, and neurodegenerative diseases.
属性
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-6,6-dimethyl-5,7-dihydroindazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-16(2)7-12-10(13(20)8-16)9-17-19(12)15-18-11-5-3-4-6-14(11)21-15/h3-6,9H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJTLALIWKKQAIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=NN2C3=NC4=CC=CC=C4S3)C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-benzothiazol-2-yl)-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclopentyl-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5800921.png)


![methyl 4-{[(N-2-furoylglycyl)oxy]methyl}benzoate](/img/structure/B5800937.png)
![N'-[1-(3-bromophenyl)ethylidene]-2,2-diphenylcyclopropanecarbohydrazide](/img/structure/B5800958.png)
![4,6-dimethyl-2-[(2-phenylethyl)amino]nicotinamide](/img/structure/B5800960.png)


![{3,5-dichloro-4-[(3-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5800976.png)
![1-[(4-chloro-3,5-dimethylphenoxy)acetyl]pyrrolidine](/img/structure/B5800978.png)
![5-bromo-2-chloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5800979.png)
![2-methoxy-4-[(2-oxo-5-phenyl-3(2H)-furanylidene)methyl]phenyl acetate](/img/structure/B5800995.png)

